molecular formula C16H15BrClNO2 B4033369 2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B4033369
M. Wt: 368.7 g/mol
InChI Key: RZZCECMNOSAULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a useful research compound. Its molecular formula is C16H15BrClNO2 and its molecular weight is 368.7 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is 366.99747 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Reactivity

  • The structural analysis and reactivity of similar compounds, including various phthalimide derivatives, have been a focus of several studies. For example, N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide was prepared to explore intramolecular hydrogen-bonding and π interactions, which are crucial for understanding molecular stability and reactivity (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).

Synthesis and Functionalization

  • Research on the functionalization of isoindole derivatives highlights the versatility of these compounds. The reaction of 2-(1-cyclohexen-1-yl)aniline and -6-methylaniline with phthalic anhydride has led to the formation of various substituted 1H-isoindole-1,3(2H)-diones, demonstrating the potential for creating a wide range of derivatives with different properties (R. Khusnitdinov, R. Sultanov, R. Gataullin, 2019).

Photophysical Properties

  • The study of photophysical properties of ESIPT (excited-state intramolecular proton transfer) inspired fluorescent derivatives of isoindole, such as 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, has shown these compounds to be highly sensitive to solvent polarity and thermally stable up to 317°C. Such properties are crucial for applications in fluorescent probes and materials science (Mininath S. Deshmukh, N. Sekar, 2015).

Antibacterial Properties

Halogen Bonding and Supramolecular Structures

  • The role of halogen substituents on the halogen bonding in isoindole derivatives has been explored, showing that the presence of halogen atoms significantly influences the formation of supramolecular architectures. This research is vital for understanding the crystal packing and molecular interactions of such compounds (A. Gurbanov, D. F. Mertsalov, et al., 2021).

Properties

IUPAC Name

2-(4-bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO2/c1-8-3-4-10-11(5-8)16(21)19(15(10)20)14-7-13(18)12(17)6-9(14)2/h3,6-7,10-11H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZCECMNOSAULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3C)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 2
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 3
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-(4-Bromo-5-chloro-2-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.